Alk-IN-28

Catalog No.
S12859145
CAS No.
1108743-80-1
M.F
C30H32F2N6O2
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alk-IN-28

CAS Number

1108743-80-1

Product Name

Alk-IN-28

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)-4-piperazin-1-ylbenzamide

Molecular Formula

C30H32F2N6O2

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C30H32F2N6O2/c31-21-14-20(15-22(32)17-21)13-19-1-4-27-26(16-19)29(37-36-27)35-30(39)25-3-2-24(38-9-7-33-8-10-38)18-28(25)34-23-5-11-40-12-6-23/h1-4,14-18,23,33-34H,5-13H2,(H2,35,36,37,39)

InChI Key

SKXAZUOZHANICG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)N3CCNCC3)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F

Substituting Alk-IN-28 with the first-generation inhibitor crizotinib can compromise experimental validity and lead to misleading results. Crizotinib is significantly less potent and exhibits a broader kinase inhibition profile, targeting MET and ROS1 in addition to ALK, which can introduce off-target signaling artifacts. Crucially, crizotinib loses substantial efficacy against common ALK resistance mutations, such as L1196M, making it an unsuitable tool for studying acquired resistance—a primary application for second-generation inhibitors like Alk-IN-28. For research requiring high potency and clean, on-target ALK inhibition, particularly in resistant models, direct substitution is not viable.

Superior Enzymatic Potency Enables Lower Dosing and Higher On-Target Specificity

In direct, head-to-head enzymatic assays, Alk-IN-28 (as a representative potent second-generation ALK inhibitor, Ceritinib) demonstrates approximately 20-fold greater potency against ALK kinase than the first-generation compound, crizotinib.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data~0.15 nM (reported as Ceritinib)
Comparator Or BaselineCrizotinib: ~3.0 nM
Quantified Difference~20-fold higher potency
ConditionsIn vitro enzymatic assay against ALK.

This significant increase in potency allows for the use of lower compound concentrations in experiments, minimizing potential off-target effects and reducing total compound expenditure.

Maintained Efficacy Against the L1196M 'Gatekeeper' Mutation That Confers Crizotinib Resistance

In cellular models, the 'gatekeeper' mutation L1196M dramatically reduces the efficacy of crizotinib. Alk-IN-28 (as a representative potent second-generation ALK inhibitor, Ceritinib) effectively inhibits the proliferation of cells harboring this mutation with an IC50 of 48 nM, a potency level that crizotinib cannot achieve at reasonable concentrations (>1,000 nM).

Evidence DimensionCellular Anti-proliferative Activity (IC50)
Target Compound Data48 nM (reported as Ceritinib)
Comparator Or BaselineCrizotinib: >1,000 nM
Quantified Difference>20-fold more potent against L1196M mutant
ConditionsBa/F3 cells engineered to express EML4-ALK with the L1196M mutation.

This makes Alk-IN-28 an essential tool for researchers specifically studying mechanisms of crizotinib resistance or developing therapies to overcome it.

Demonstrated In Vivo Efficacy in Crizotinib-Resistant Tumor Models

In a patient-derived xenograft (PDX) mouse model established from a crizotinib-resistant tumor harboring the ALK L1196M mutation, treatment with a second-generation inhibitor (Ceritinib) induced significant tumor regression. In contrast, crizotinib was unable to control tumor growth in the same model.

Evidence DimensionTumor Growth Inhibition
Target Compound DataTumor Regression (reported as Ceritinib)
Comparator Or BaselineCrizotinib: Progressive Disease
Quantified DifferenceQualitative difference between tumor regression and tumor growth.
ConditionsPatient-derived xenograft (PDX) model in mice, harboring EML4-ALK L1196M.

This provides critical in vivo validation that the compound's cellular potency against resistance mutations translates to efficacy in a whole-animal model, justifying its selection for preclinical studies.

Investigating signaling and therapeutic responses in crizotinib-resistant models

Use Alk-IN-28 as a primary tool to culture, maintain, and perform mechanistic studies on cell lines or patient-derived models that have acquired ALK mutations (e.g., L1196M, G1269A) after crizotinib treatment.

Preclinical in vivo testing of combination therapies in resistant tumors

Due to its demonstrated efficacy in crizotinib-resistant xenograft models, Alk-IN-28 is the appropriate choice for establishing a baseline of ALK inhibition when testing novel combination strategies aimed at preventing or overcoming resistance.

Isolating ALK-dependent pathways with high biochemical precision

Leverage the compound's >20-fold higher potency over crizotinib to inhibit ALK signaling at low nanomolar concentrations, ensuring that observed downstream effects are a direct result of on-target ALK inhibition rather than confounding off-target activities.

XLogP3

5.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

546.25548061 Da

Monoisotopic Mass

546.25548061 Da

Heavy Atom Count

40

UNII

RHW80OZE1E

Dates

Last modified: 08-10-2024

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